molecular formula C8H6BrNO B1278246 5-Bromo-2-methyl-1,3-benzoxazole CAS No. 5676-56-2

5-Bromo-2-methyl-1,3-benzoxazole

Cat. No. B1278246
CAS RN: 5676-56-2
M. Wt: 212.04 g/mol
InChI Key: ZBCCSPFGJDVVJB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,3-benzoxazole is a compound that belongs to the benzoxazole family, characterized by a fusion of a benzene ring and an oxazole ring. The presence of a bromine atom and a methyl group on the benzoxazole scaffold suggests potential for diverse chemical reactivity and usefulness in various chemical syntheses.

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves cyclization reactions and the use of halogenated precursors. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of bromophenyl as a starting material and explores the antimicrobial properties of the synthesized compound . Similarly, the synthesis of 3-bromo-4,5,6,7-tetrahydro-1,2-benzoisoxazole derivatives is reported, with a focus on their antifungal properties . These studies indicate that brominated benzoxazole derivatives can be synthesized using various starting materials and can lead to compounds with biological activity.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been characterized using techniques such as X-ray crystallography and computational methods

Scientific Research Applications

PET Imaging in Biomedical Research

5-Bromo-2-methyl-1,3-benzoxazole derivatives have been explored in the context of positron emission tomography (PET) imaging. Specifically, carbon-11 labeled benzoxazole derivatives, which exhibit high binding affinity, have been synthesized as potential PET radioligands for imaging 5-HT(3) receptors. These receptors are significant in developing therapeutic agents for brain, heart, and cancer diseases (Gao, Wang, Hutchins, & Zheng, 2008).

Development of Fluorescent Probes

Research on benzoxazole derivatives includes their application in the creation of fluorescent probes. For instance, specific benzoxazole compounds have shown potential in sensing amino compounds, exhibiting different fluorescent colors for varied applications, such as in hexamethylenediamine and hydrazine sensing (Lee, Na, Park, Lee, & Yong‐Uk Kwon, 2004).

Potential in Treating Irritable Bowel Syndrome

Certain benzoxazole derivatives with specific substituents have been evaluated for their activity as 5-HT3 partial agonists on isolated guinea pig ileum. These compounds may be effective in treating irritable bowel syndrome without causing constipation, a common side effect of many therapeutic agents (Sato et al., 1998).

Anti-Inflammatory and Cytotoxic Properties

Benzoxazole derivatives have been synthesized and tested for anti-inflammatory activity and cytotoxicity. Some specific derivatives demonstrated significant anti-inflammatory activity and showed excellent cytotoxic activity against certain human carcinoma cell lines, surpassing standard drugs in effectiveness (Thakral et al., 2022).

Antimicrobial Activities

Numerous studies have investigated the antimicrobial activities of benzoxazole derivatives. They have displayed broad-spectrum antibacterial activity and some compounds showed significant activity against specific bacteria like E. coli and K. pneumoniae (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Future Directions

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives .

properties

IUPAC Name

5-bromo-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCCSPFGJDVVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70435663
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-1,3-benzoxazole

CAS RN

5676-56-2
Record name 5-Bromo-2-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70435663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-methyl-1,3-benzoxazole
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Synthesis routes and methods

Procedure details

A solution of 2-amino-4-bromophenol (1 g, 5.32 mmol) in trimethyl orthoacetate (20 mL) was refluxed for 1.5 hours. The reaction was then cooled and the solvent removed under reduced pressure to give 1.1 g of title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Rancan, F Arico, G Quartarone, L Ronchin… - Catalysis Letters, 2015 - Springer
A series of 2-methyl-benzoxazoles have been synthesized starting from 2-hydroxy-acetophenones via a one-pot three steps reaction. Hydroxylamonium salt has been used as …
Number of citations: 10 link.springer.com
A Błocka, P Woźnicki, M Stankevič, W Chaładaj - RSC advances, 2019 - pubs.rsc.org
We report an efficient protocol for tandem Pd-catalyzed intramolecular addition of active methylene compounds to alkynes, followed by subsequent cross-coupling with (hetero)aryl …
Number of citations: 5 pubs.rsc.org

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